Cas no 1999471-91-8 (Carbamic acid, N-[[(1R,2S)-2-(1-oxopropyl)cyclopentyl]methyl]-, 1,1-dimethylethyl ester, rel-)

Carbamic acid, N-[[(1R,2S)-2-(1-oxopropyl)cyclopentyl]methyl]-, 1,1-dimethylethyl ester, rel-, is a stereochemically defined intermediate used in organic synthesis and pharmaceutical research. Its chiral cyclopentyl backbone and tert-butyl ester group enhance stability and selectivity in reactions, making it valuable for asymmetric synthesis. The compound's well-defined stereochemistry ensures precise control in the formation of complex molecular architectures. Its structural features, including the ketone functionality, provide versatility for further derivatization. This intermediate is particularly useful in the development of bioactive compounds, where high enantiopurity and controlled reactivity are critical. Suitable for controlled environments, it requires handling under inert conditions to preserve integrity.
Carbamic acid, N-[[(1R,2S)-2-(1-oxopropyl)cyclopentyl]methyl]-, 1,1-dimethylethyl ester, rel- structure
1999471-91-8 structure
Product Name:Carbamic acid, N-[[(1R,2S)-2-(1-oxopropyl)cyclopentyl]methyl]-, 1,1-dimethylethyl ester, rel-
CAS No:1999471-91-8
MF:C14H25NO3
MW:255.353204488754
CID:5293581
Update Time:2025-05-30

Carbamic acid, N-[[(1R,2S)-2-(1-oxopropyl)cyclopentyl]methyl]-, 1,1-dimethylethyl ester, rel- Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, N-[[(1R,2S)-2-(1-oxopropyl)cyclopentyl]methyl]-, 1,1-dimethylethyl ester, rel-
    • Inchi: 1S/C14H25NO3/c1-5-12(16)11-8-6-7-10(11)9-15-13(17)18-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17)/t10-,11-/m0/s1
    • InChI Key: LOWZKWUPYIAJGM-QWRGUYRKSA-N
    • SMILES: C(OC(C)(C)C)(=O)NC[C@@H]1CCC[C@@H]1C(=O)CC

Carbamic acid, N-[[(1R,2S)-2-(1-oxopropyl)cyclopentyl]methyl]-, 1,1-dimethylethyl ester, rel- Pricemore >>

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Carbamic acid, N-[[(1R,2S)-2-(1-oxopropyl)cyclopentyl]methyl]-, 1,1-dimethylethyl ester, rel- Related Literature

Additional information on Carbamic acid, N-[[(1R,2S)-2-(1-oxopropyl)cyclopentyl]methyl]-, 1,1-dimethylethyl ester, rel-

Carbamic acid, N-[[(1R,2S)-2-(1-oxopropyl)cyclopentyl]methyl]-, 1,1-dimethylethyl ester, rel- (CAS No. 1999471-91-8)

Carbamic acid, N-[[(1R,2S)-2-(1-oxopropyl)cyclopentyl]methyl]-, 1,1-dimethylethyl ester, rel- (CAS No. 1999471-91-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential biological activities, making it a valuable candidate for various applications in drug discovery and development.

The chemical structure of this compound is noteworthy for its chiral centers and the presence of a carbamate functional group. The (1R,2S)-2-(1-oxopropyl)cyclopentyl moiety contributes to its stereochemical complexity, which can influence its interactions with biological targets. The 1,1-dimethylethyl ester group provides additional stability and solubility properties, which are crucial for optimizing its pharmacological profile.

Recent studies have explored the pharmacological properties of this compound in various contexts. One notable area of research is its potential as a neuroprotective agent. In vitro and in vivo experiments have shown that this compound can effectively reduce oxidative stress and inflammation in neuronal cells, suggesting its potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Another area of interest is its anti-inflammatory activity. Research has demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in immune cells. This property makes it a promising candidate for the development of new anti-inflammatory drugs for conditions like rheumatoid arthritis and multiple sclerosis.

The synthesis of this compound involves several steps that require precise control over stereochemistry and functional group manipulation. One common synthetic route involves the reaction of an appropriate amine with a chloroformate derivative, followed by esterification to introduce the 1,1-dimethylethyl ester group. The chiral centers are typically introduced using asymmetric synthesis techniques or chiral catalysts to ensure the desired stereochemical configuration.

In terms of pharmacokinetics, studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a relatively long half-life, which are desirable characteristics for a therapeutic agent. However, further optimization may be necessary to enhance its efficacy and reduce potential side effects.

The safety profile of this compound has also been evaluated in preclinical studies. Toxicity assessments have indicated that it is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, as with any new drug candidate, comprehensive safety evaluations will be required before it can advance to clinical trials.

Current research efforts are focused on elucidating the mechanisms of action of this compound at the molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being used to gain insights into its interactions with target proteins. These studies are crucial for understanding how the compound exerts its biological effects and for identifying potential off-target interactions.

In conclusion, Carbamic acid, N-[[(1R,2S)-2-(1-oxopropyl)cyclopentyl]methyl]-, 1,1-dimethylethyl ester, rel- (CAS No. 1999471-91-8) represents a promising lead compound in the field of medicinal chemistry. Its unique chemical structure and diverse biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its full potential and optimize its properties for clinical applications.

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